Apomorphine o-quinone

Vue d'ensemble

Description

Apomorphine o-quinone is a derivative of apomorphine, a non-ergoline dopamine agonist. Apomorphine itself is primarily used in the treatment of Parkinson’s disease due to its high affinity for dopamine D2, D3, and D5 receptors

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of apomorphine o-quinone typically involves the oxidation of apomorphine. One common method includes the use of chlorine water in an acidic medium, which transforms apomorphine into its o-quinone form . The reaction conditions often involve heating morphine in sulfuric acid, followed by the addition of an oxidant such as chlorine water .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale oxidation processes under controlled conditions to ensure the purity and yield of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: Apomorphine o-quinone undergoes various chemical reactions, including:

Oxidation: The transformation of apomorphine to this compound itself is an oxidation reaction.

Reduction: this compound can be reduced back to apomorphine under certain conditions.

Substitution: The compound can undergo substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Chlorine water in an acidic medium.

Reduction: Reducing agents such as sodium borohydride can be used to revert this compound to apomorphine.

Substitution: Various nucleophiles can be used to substitute the hydroxyl groups in the compound.

Major Products:

Oxidation: this compound.

Reduction: Apomorphine.

Substitution: Derivatives of apomorphine with substituted hydroxyl groups.

Applications De Recherche Scientifique

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.

Biology: Investigated for its interactions with various biological molecules and its potential effects on cellular processes.

Mécanisme D'action

Apomorphine o-quinone exerts its effects primarily through its interaction with dopamine receptors. It has a high binding affinity for dopamine D2, D3, and D5 receptors, which are involved in the regulation of motor control and other neurological functions . The compound’s mechanism of action involves the stimulation of these receptors, leading to various downstream effects on cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Apomorphine: The parent compound, used in the treatment of Parkinson’s disease.

Norapomorphine: A metabolite of apomorphine with similar dopaminergic activity.

Apocodeine: Another derivative of apomorphine with distinct pharmacological properties.

Uniqueness: Apomorphine o-quinone is unique due to its oxidized state, which imparts different chemical and biological properties compared to its parent compound

Activité Biologique

Apomorphine o-quinone, a derivative of apomorphine, is noted for its complex biological activity, particularly in the context of neurodegenerative diseases like Parkinson's disease (PD). This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and implications for therapeutic use.

Overview of Apomorphine and Its Derivatives

Apomorphine is a non-selective dopamine receptor agonist primarily used in the treatment of Parkinson's disease. Its ability to stimulate both D1 and D2 dopamine receptors makes it effective in alleviating motor symptoms associated with PD. However, its oxidation leads to the formation of reactive metabolites such as this compound, which exhibit distinct biological activities that can be both beneficial and detrimental.

1. Neuroprotective and Neurotoxic Effects

Studies have shown that apomorphine can exert both neuroprotective and neurotoxic effects depending on its concentration and the presence of oxidative stress:

- Neuroprotective Effects : Apomorphine has been reported to inhibit the aggregation of α-synuclein, a protein implicated in PD. This inhibition prevents the formation of toxic oligomers that can damage dopaminergic neurons . Additionally, apomorphine demonstrates antioxidant properties that may protect against oxidative damage in neuronal cells .

- Neurotoxic Effects : Conversely, this compound exhibits significant neurotoxicity. It has been shown to induce DNA damage in neuronal cells via oxidative stress mechanisms. The toxicity is believed to stem from the generation of reactive oxygen species (ROS) during the oxidation process .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress : The oxidation of apomorphine produces hydrogen peroxide (H2O2) and other free radicals that contribute to oxidative stress, leading to cellular damage .

- DNA Damage : The Comet assay results indicate that apomorphine induces DNA damage in mouse brain tissue, with o-quinone derivatives showing a higher mutagenic potential compared to apomorphine itself .

- Antioxidant Response : Interestingly, while apomorphine can induce oxidative stress, it also activates antioxidant defenses such as catalase, suggesting a dual role where it may protect against oxidative damage at lower concentrations while being harmful at higher levels .

Case Study 1: Neurobehavioral Effects

An experimental study evaluated the neurobehavioral effects of apomorphine and its oxidized form in rats. Results indicated that while apomorphine improved certain cognitive tasks, its oxidized derivative led to impaired memory and increased anxiety-like behaviors. This suggests that while apomorphine may have therapeutic benefits, its oxidation products could negate these effects .

Case Study 2: Genotoxicity Assessment

A comprehensive genotoxicity assessment was conducted using various strains of Salmonella typhimurium and Escherichia coli. The findings revealed that both apomorphine and its oxidized derivatives induced frameshift mutations, with o-quinone exhibiting significantly higher mutagenicity. This highlights the potential risks associated with long-term exposure to apomorphine-derived compounds .

Data Summary

| Study Parameter | Apomorphine | This compound |

|---|---|---|

| Neuroprotective Effect | Yes | No |

| Induces DNA Damage | Minimal | Significant |

| Antioxidant Activity | Yes | Limited |

| Mutagenicity | Low | High |

| Effect on α-Synuclein | Inhibitory | Promotes aggregation |

Propriétés

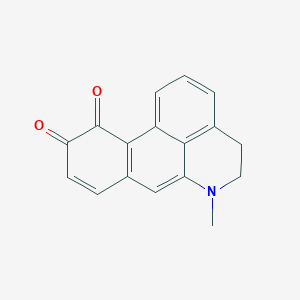

IUPAC Name |

10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),5,8,13(17),14-hexaene-3,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,9H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZIOGKZAPZOCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C3C1=CC4=C(C3=CC=C2)C(=O)C(=O)C=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.